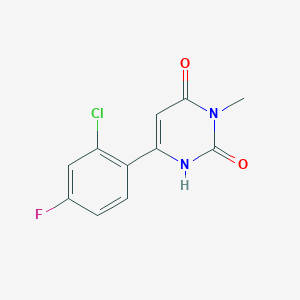

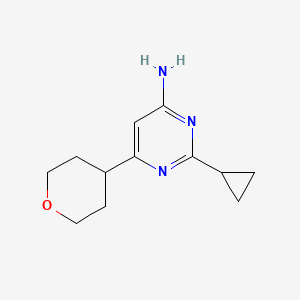

6-(2-Chlor-4-fluorphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidin-2,4-dion

Übersicht

Beschreibung

The compound is a derivative of 2-Chloro-4-fluoroanisole , which is a transparent light yellow liquid . Another related compound is TAK-242, a novel small molecule cytokine production inhibitor .

Synthesis Analysis

While specific synthesis information for the compound is not available, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used as a catalyst in the synthesis of related compounds .Chemical Reactions Analysis

DABCO has been used as a catalyst in various reactions, including electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions .Physical And Chemical Properties Analysis

2-Chloro-4-fluoroanisole, a related compound, has a boiling point of 197-200 °C, a density of 1.29 g/mL at 25 °C, and a refractive index of 1.519 .Wissenschaftliche Forschungsanwendungen

Synthese von neuartigen Derivaten

Diese Verbindung wurde bei der Synthese von neuartigen Derivaten verwendet. Beispielsweise wurde sie bei der Konstruktion von 6-(2-Chlor-4-fluorphenyl)-9-phenyl-[1,2,4]triazolo[4,3-a][1,8]naphthyridin-Derivaten eingesetzt . Dieser Prozess wurde unter Verwendung eines Cu(OAc)2-Katalysators unter Mikrowellenbestrahlung durchgeführt .

Antibakterielle Aktivität

Die synthetisierten Derivate dieser Verbindung haben eine signifikante antimikrobielle Aktivität gezeigt. Unter den Derivaten zeigten die Verbindungen 7c und 7h eine hohe antibakterielle und antifungale Aktivität .

Molekular-Docking-Studien

Molekular-Docking-Studien wurden an den synthetisierten Derivaten dieser Verbindung durchgeführt. Die Ergebnisse dieser Studien haben gezeigt, dass die Verbindungen 7c und 7h eine starke Bindungsaffinität haben .

Grüne Synthese

Die Verbindung wurde in grünen Syntheseprozessen eingesetzt. Eine effiziente Synthese von 6-(2-Chlor-4-fluorphenyl)-9-phenylimidazo[1,2-a][1,8]naphthyridin-Derivaten wurde durch die Reaktion von Phenacylbromid mit substituierten heterocyclischen Aminen in Gegenwart von DABCO-Katalysator erreicht .

Biologische Bewertung

Die synthetisierten Derivate dieser Verbindung wurden einer biologischen Bewertung unterzogen. Antibakterielle und fungizide Aktivitätstests aller neu synthetisierten Produkte zeigen ihre ausgeprägte Wirksamkeit .

Hemmung der Zytokinproduktion

Ein neuartiger kleinmolekularer Inhibitor der Zytokinproduktion, Ethyl (6 R )-6-[ N -(2-Chlor-4-fluorphenyl)sulfamoyl]cyclohex-1-en-1-carboxylat (TAK-242), wurde auf seine In-vitro-Effekte untersucht . Diese Verbindung ist ein Derivat von „6-(2-Chlor-4-fluorphenyl)-3-methyl-1,2,3,4-tetrahydropyrimidin-2,4-dion“.

Wirkmechanismus

Safety and Hazards

Biochemische Analyse

Biochemical Properties

6-(2-Chloro-4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with Toll-like receptor 4 (TLR4), inhibiting its signaling pathway . This interaction leads to the suppression of proinflammatory cytokine production, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) . The compound’s ability to modulate these biochemical pathways makes it a potential candidate for therapeutic applications in inflammatory diseases.

Cellular Effects

6-(2-Chloro-4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involving TLR4, leading to reduced production of proinflammatory cytokines . This compound also impacts gene expression by inhibiting the transcription of genes encoding for TNF-α and IL-6 . Additionally, it influences cellular metabolism by modulating the activity of mitogen-activated protein kinases (MAPKs), which are involved in various cellular functions, including proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 6-(2-Chloro-4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its binding interactions with TLR4. By binding to TLR4, the compound inhibits the receptor’s ability to activate downstream signaling pathways, such as the MAPK pathway . This inhibition leads to a decrease in the production of proinflammatory cytokines and a reduction in the activation of transcription factors like NF-κB . The compound’s ability to modulate these molecular mechanisms highlights its potential as a therapeutic agent for inflammatory conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2-Chloro-4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its inhibitory effects on TLR4 signaling and cytokine production for several hours after administration

Dosage Effects in Animal Models

The effects of 6-(2-Chloro-4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits TLR4 signaling and reduces proinflammatory cytokine production without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

6-(2-Chloro-4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound, leading to its eventual excretion .

Transport and Distribution

Within cells and tissues, 6-(2-Chloro-4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to interact with albumin, which facilitates its distribution in the bloodstream and its delivery to target tissues . Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments . These properties contribute to its overall bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 6-(2-Chloro-4-fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is influenced by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with TLR4 and other signaling molecules . It may also be directed to specific organelles, such as the endoplasmic reticulum and Golgi apparatus, through the action of targeting signals . These localization patterns are essential for the compound’s activity and function within the cell.

Eigenschaften

IUPAC Name |

6-(2-chloro-4-fluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O2/c1-15-10(16)5-9(14-11(15)17)7-3-2-6(13)4-8(7)12/h2-5H,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCDVPVPSSUVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{Bicyclo[2.2.1]hept-5-en-2-yl}pyrimidin-4-amine](/img/structure/B1484109.png)

![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine](/img/structure/B1484112.png)

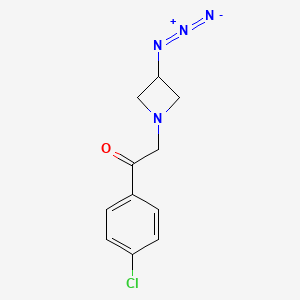

![2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1484116.png)

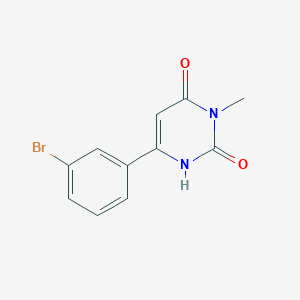

![6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484120.png)

![1-{4-[3-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl}ethan-1-one](/img/structure/B1484127.png)

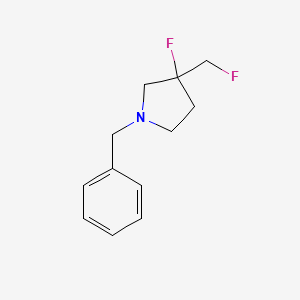

![Methyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1484129.png)

![6-[(2-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484132.png)